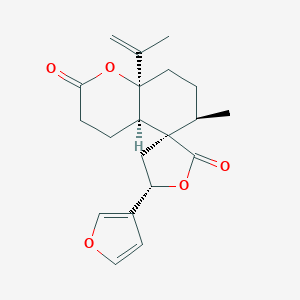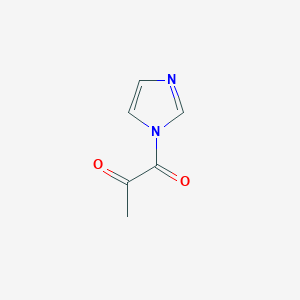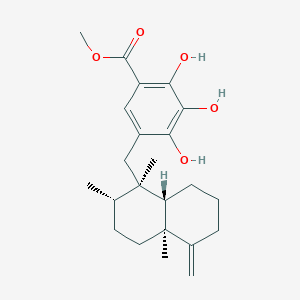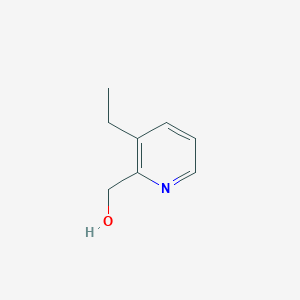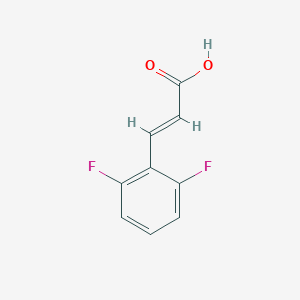![molecular formula C24H32O15 B034459 [5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate CAS No. 102254-69-3](/img/structure/B34459.png)
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5''-(4-Hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside, also known as 4-coumaroyl arabinoxylan or paxx, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. 5''-(4-Hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5''-(4-hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside is primarily located in the cytoplasm. Outside of the human body, 5''-(4-hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside can be found in green vegetables. This makes 5''-(4-hydroxy-(e)-cinnamoyl) alpha-L-arabinofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-D-xylopyranoside a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antiproliferative and Anticancer Activity
One significant area of scientific research on compounds similar to [5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is in exploring their antiproliferative and anticancer properties. For example, compounds isolated from Daphniphyllum macropodum Miq, which bear structural similarities, have shown promising antiproliferative activity against human non-small cell lung cancer cell lines. These compounds can induce apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).
Antibacterial and Antifungal Properties
Research also indicates potential antibacterial and antifungal applications. Modified Strobilurin derivatives, related to the compound , have been synthesized and shown to exhibit good antimicrobial activity (Sridhara et al., 2011).
Chemical Synthesis and Structural Analysis
In chemical synthesis, studies focus on the properties and reactivity of similar compounds. For instance, research on intramolecular carbocyclization of related compounds offers insights into the formation of complex molecular structures (Gimazetdinov et al., 2017). Such studies are crucial for understanding the synthesis and potential applications of these compounds in various fields.
Anti-Inflammatory and Antioxidant Activities
Compounds structurally similar to the one have been investigated for their anti-inflammatory and antioxidant properties. For example, synthetic dihydrobenzofuran lignans have demonstrated significant antiangiogenic activity, which is essential for controlling inflammation and tumor growth (Apers et al., 2002).
Potential in Diabetes Management
There has been computational research on similar compounds for their role in regulating blood glucose levels, indicating potential applications in diabetes management (Muthusamy & Krishnasamy, 2016).
properties
CAS RN |
102254-69-3 |
|---|---|
Product Name |
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Molecular Formula |
C24H32O15 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
[5-[3,5-dihydroxy-2-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H32O15/c25-11-4-1-10(2-5-11)3-6-15(27)34-8-13-17(29)19(31)24(38-13)39-21-12(26)7-36-23(20(21)32)37-14-9-35-22(33)18(30)16(14)28/h1-6,12-14,16-26,28-33H,7-9H2/b6-3+ |
InChI Key |
UGXQOOQUZRUVSS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)OC3C(C(C(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)OC3C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)OC3C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O |
synonyms |
4-coumaroyl arabinoxylan O-(5-O-(4-coumaroyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose O-(5-O-(trans-4-coumaroyl)-alpha-L-arabinofuranosyl)-(1-3)-O-beta-D-xylopyranosyl-(1-4)-D-xylopyranose PAXX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



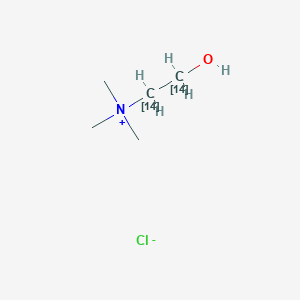



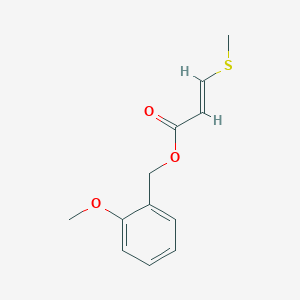
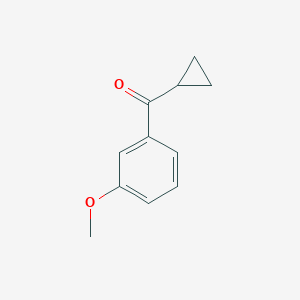
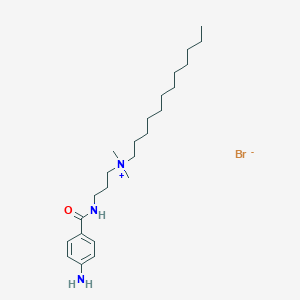
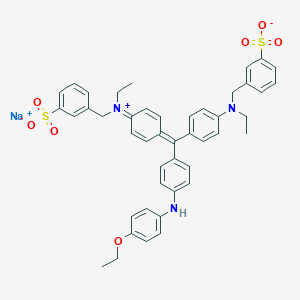
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
